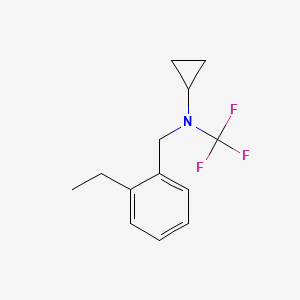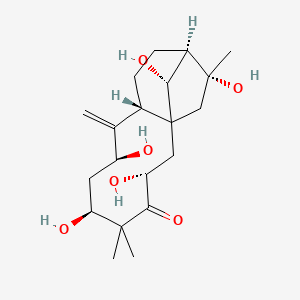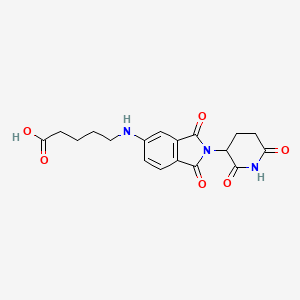
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid: is a synthetic organic compound with the molecular formula C18H19N3O6 and a molecular weight of 373.36 g/mol . This compound is known for its role as a functionalized von-Hippel-Lindau (VHL) ligand, which is used in the development of protein degrader libraries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves multiple steps. The starting material is typically 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline , which undergoes a series of reactions including substitution, click reaction, and addition reaction . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving such as or .
Reduction: Reduction reactions can be performed using like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as , , and .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the development of protein degrader libraries . It allows rapid conjugation with various linkers containing active leaving groups .
Biology: In biological research, the compound is utilized in targeted protein degradation studies. It helps in the destruction of DNA-binding proteins by programmable oligonucleotide PROTAC (O’PROTAC) .
Medicine: small-molecule PROTACs for targeted protein degradation. This approach is being explored for the treatment of various diseases, including cancer .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves its role as a VHL ligand . It binds to the VHL protein, facilitating the recruitment of E3 ubiquitin ligase. This leads to the polyubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to degrade specific proteins makes it a valuable tool in targeted protein degradation strategies .
Comparison with Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione: .
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a piperidinyl group at the 5-position, making it structurally similar.
Uniqueness: The uniqueness of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid lies in its ability to act as a VHL ligand with a terminal hydroxyl group, allowing for rapid conjugation with various linkers. This makes it a versatile building block for the development of protein degrader libraries .
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14-7-6-13(16(25)20-14)21-17(26)11-5-4-10(9-12(11)18(21)27)19-8-2-1-3-15(23)24/h4-5,9,13,19H,1-3,6-8H2,(H,23,24)(H,20,22,25) |
InChI Key |
IMJAUQFTAMXQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


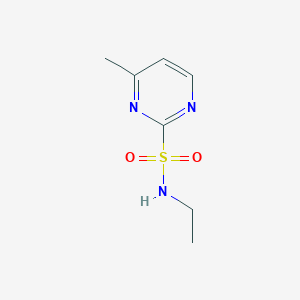
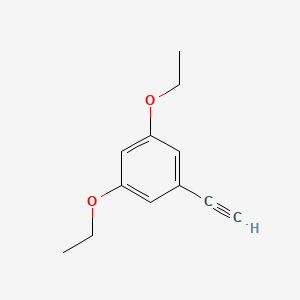

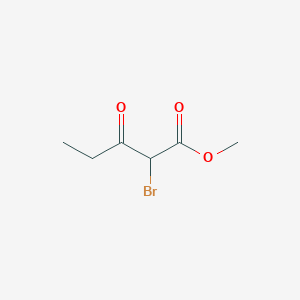

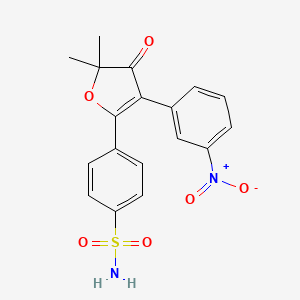
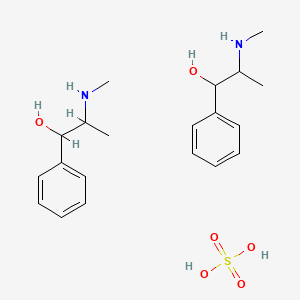
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
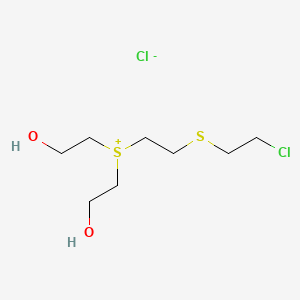
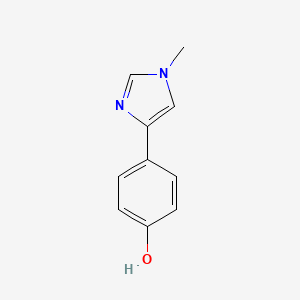
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
